Cas no 1215-77-6 (Thiourea,N-(2-methylphenyl)-N'-phenyl-)

Thiourea,N-(2-methylphenyl)-N'-phenyl- structure
1215-77-6 structure
Product Name:Thiourea,N-(2-methylphenyl)-N'-phenyl-
CAS No:1215-77-6
MF:C14H14N2S
MW:242.339361667633
CID:200327
PubChem ID:792299
Update Time:2025-04-19

Thiourea,N-(2-methylphenyl)-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-(2-methylphenyl)-N'-phenyl-
    • 1-imidazol-1-yl-3,3-dimethyl-2-(2-phenylethyl)butan-1-one
    • 1-phenyl 3-o-t
    • 1-phenyl-3-o-tolyl-thiourea
    • AC1LE0ID
    • AC1Q5LMH
    • AC1Q5LMU
    • AC1Q5NJ2
    • n-(2-cyanophenyl)-n'-phenylurea
    • N-(2-cyano-phenyl)-N'-phenyl-urea
    • N-2-Tolyl-N'-phenyl-thioharnstoff
    • N-Phenylcarbamoyl-anthranilonitril
    • N-phenyl-N'-(2-cyanophenyl)carbamide
    • N-phenyl-N'-(o-cyanophenyl)urea
    • N-phenyl-N'-(o-tolyl)thiourea
    • N-Phenyl-N'-o-tolyl-thioharnstoff
    • N-phenyl-N'-o-tolyl-thiourea
    • Oprea1_225530
    • ST031171
    • 1-(2-methylphenyl)-3-phenylthiourea
    • 1-Phenyl-3-(O-tolyl)-2-thiourea
    • 1215-77-6
    • SCHEMBL7760696
    • N-phenyl-N'-tolylthiourea
    • AKOS000567139
    • DTXSID30923834
    • MLS001202800
    • N-(2-Methylphenyl)-N'-phenylthiourea #
    • N-(2-Methylphenyl)-N'-phenylthiourea
    • JMMWMCXMSYXCNN-UHFFFAOYSA-N
    • NSC37120
    • N-(2-Methylphenyl)-N'-phenylcarbamimidothioic acid
    • SMR000518693
    • HMS2849L14
    • CHEMBL1541157
    • NSC-37120
    • Inchi: 1S/C14H14N2S/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17)
    • InChI Key: JMMWMCXMSYXCNN-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC=CC=1)NC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 242.08792
  • Monoisotopic Mass: 242.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Density: 1.249
  • Boiling Point: 358.1°Cat760mmHg
  • Flash Point: 170.4°C
  • Refractive Index: 1.726
  • PSA: 24.39
  • LogP: 3.94990
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